molecular formula C14H16N4O B2491189 N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide CAS No. 1798707-13-7

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide

Cat. No.: B2491189
CAS No.: 1798707-13-7
M. Wt: 256.309
InChI Key: DMAHOWMATPUXQW-UHFFFAOYSA-N
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Description

“N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyano group (a carbon triple-bonded to a nitrogen), and a diazinan-2-ylidene group (a six-membered ring containing two nitrogen atoms). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the reaction of amines with alkyl cyanoacetates under various conditions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is a strong electron-withdrawing group, which could make the compound reactive. The diazinan-2-ylidene group could also participate in various reactions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry .

Properties

IUPAC Name

N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-9-12(13-16-7-4-8-17-13)14(19)18-10-11-5-2-1-3-6-11/h1-3,5-6,16-17H,4,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAHOWMATPUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C(C#N)C(=O)NCC2=CC=CC=C2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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